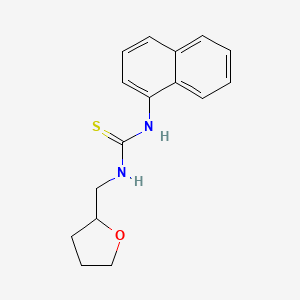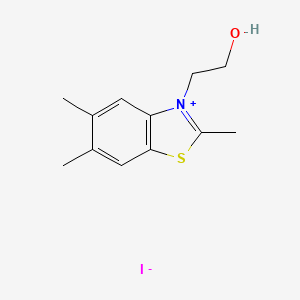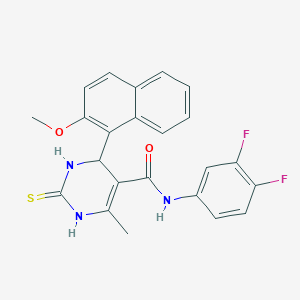![molecular formula C22H15F3N2O2 B3965253 1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone](/img/structure/B3965253.png)
1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone
描述
1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone (also known as AQ-4N) is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments.
作用机制
AQ-4N works by selectively targeting hypoxic tumor cells, which are characterized by low oxygen levels. This compound is activated by an enzyme called NADPH oxidase, which is upregulated in hypoxic tumor cells. Once activated, AQ-4N produces toxic free radicals that selectively kill hypoxic tumor cells. This mechanism of action is unique compared to traditional chemotherapy treatments, which often target both healthy and cancerous cells.
Biochemical and Physiological Effects:
AQ-4N has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, while sparing healthy cells. AQ-4N has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, AQ-4N has been shown to activate the immune system, which can help to further reduce tumor growth.
实验室实验的优点和局限性
One of the main advantages of using AQ-4N in lab experiments is its selective targeting of hypoxic tumor cells. This allows researchers to study the effects of this compound on cancer cells without affecting healthy cells. However, there are also some limitations to using AQ-4N in lab experiments. This compound can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, AQ-4N has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
未来方向
There are several future directions for AQ-4N research. One potential direction is to investigate the use of AQ-4N in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another future direction is to optimize the synthesis method to increase the yield and purity of the final product. Additionally, AQ-4N could be tested in clinical trials to evaluate its safety and efficacy in humans. Overall, AQ-4N has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a cancer treatment.
科学研究应用
AQ-4N has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. This compound has been tested in a variety of cancer cell lines and animal models, and has shown promising results in reducing tumor growth and improving survival rates.
属性
IUPAC Name |
1-(methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2/c1-26-16-9-10-17(27-13-6-4-5-12(11-13)22(23,24)25)19-18(16)20(28)14-7-2-3-8-15(14)21(19)29/h2-11,26-27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQOUHGZANELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B3965190.png)
![N-cyclopentyl-2-[(3-pyrrolidin-1-ylpropyl)amino]propanamide](/img/structure/B3965208.png)


![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)
![diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)

![propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B3965250.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B3965259.png)
![2-{3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3965260.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B3965269.png)
![1-ethyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965271.png)
![tert-butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3965279.png)
![4-{[(4-fluorobenzyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965283.png)